molecular formula C14H14ClNO2S B239651 N-(2-chlorobenzyl)-4-methylbenzenesulfonamide

N-(2-chlorobenzyl)-4-methylbenzenesulfonamide

Cat. No.: B239651
M. Wt: 295.8 g/mol
InChI Key: BFLTUFRMUIZEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of a p-toluenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-methylbenzenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The nitro group in the p-toluenesulfonamide moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst, solvents such as ethanol or methanol.

Major Products Formed

    Substitution: Formation of N-(2-substituted-benzyl)-p-toluenesulfonamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-(2-chlorobenzyl)-p-toluenesulfonamide with an amine group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties, particularly against bacterial strains.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-4-methylbenzenesulfonamide: Characterized by the presence of a 2-chlorobenzyl group.

    N-(2-Fluorobenzyl)-p-toluenesulfonamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(2-Bromobenzyl)-p-toluenesulfonamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3

InChI Key

BFLTUFRMUIZEIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.